AZD7687

Vue d'ensemble

Description

AZD-7687 est un inhibiteur puissant et sélectif de la diacylglycérol O-acyltransférase 1 (DGAT1), une enzyme clé impliquée dans le métabolisme des triglycérides. Ce composé a été étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles métaboliques tels que le diabète de type 2 et l'obésité .

Mécanisme D'action

Target of Action

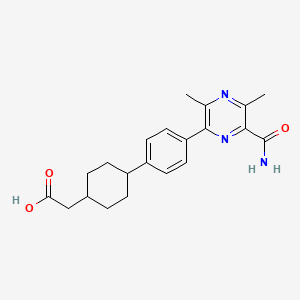

AZD7687, also known as “6QTJ9P2NYT”, “AZD 7687”, “UNII-6QTJ9P2NYT”, “AZD-7687”, or “{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid”, is a potent, selective, reversible, and orally active inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1) . DGAT1 is an enzyme involved in lipid absorption and catalyzes the final step in the biosynthesis of triglycerides .

Mode of Action

This compound interacts with DGAT1, inhibiting its activity. This interaction results in a reduction of the contribution of exogenous triglycerides into circulation . The inhibition of DGAT1 by this compound is selective, with an IC50 value of 80 nM for human DGAT1 .

Biochemical Pathways

DGAT1 is involved in two major pathways of triglyceride synthesis: the G3P pathway and the monoacylglycerol (MAG) pathway . By inhibiting DGAT1, this compound affects these pathways, leading to a decrease in the formation of triglycerides and their import into cytosolic lipid droplets or nascent lipoproteins .

Pharmacokinetics

It has been used in multiple ascending dose studies, indicating that its absorption, distribution, metabolism, and excretion (adme) properties have been investigated

Result of Action

The inhibition of DGAT1 by this compound leads to a marked reduction in postprandial triglyceride excursion, providing proof of mechanism with respect to gut DGAT1 inhibition . This effect of this compound has potential implications for the treatment of metabolic conditions such as type 2 diabetes and obesity . Prolonged pharmacological inhibition of dgat1 with this compound in mice results in the same skin phenotype, including sebaceous gland atrophy and alopecia, as seen in the skin of dgat1 -/- mice .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, lowering the fat content of a meal can reduce the frequency of gastrointestinal symptoms at a given dose of this compound

Analyse Biochimique

Biochemical Properties

AZD7687 interacts with the enzyme DGAT1, which plays a crucial role in synthesizing lipids . In an in vitro recombinant mouse, dog, and human DGAT1 enzyme assay, this compound showed inhibition of DGAT1 with an IC50 of approximately 100 nM, 60 nM, and 80 nM, respectively . It also shows inhibition of acyl-CoA:cholesterol acetyltransferase (79% at 10 μM), fatty acid amide hydrolase (IC50 = 3.7 μM), muscarinic M2 receptor (IC50 = 80.5 μM), and phosphodiesterase PDE10A1 (IC50 = 5.5 μM) .

Cellular Effects

This compound has been shown to alter lipid handling and hormone secretion in the gut . It also caused gastrointestinal side effects, particularly diarrhea, leading to treatment discontinuation in a number of participants . In adipose tissue, this compound dose-dependently reduced the formation of triglycerides .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting DGAT1, a key enzyme that catalyzes the final step of triglyceride synthesis . This inhibition disrupts the normal lipid metabolism within cells, leading to altered lipid handling and hormone secretion .

Temporal Effects in Laboratory Settings

Prolonged pharmacological inhibition of DGAT1 with this compound in mice resulted in the same skin phenotype, including sebaceous gland atrophy and alopecia, as seen in the skin of DGAT1-/- mice . These effects were dose- and time-dependent and reversible .

Dosage Effects in Animal Models

In animal models, the effects of this compound varied with different dosages . At higher doses, this compound caused gastrointestinal side effects, particularly diarrhea . These effects were not observed at lower doses .

Metabolic Pathways

This compound is involved in lipid metabolism pathways, specifically the synthesis of triglycerides . By inhibiting DGAT1, this compound disrupts the normal process of triglyceride synthesis, leading to altered lipid metabolism within cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'AZD-7687 implique plusieurs étapes, commençant par la préparation de la structure de base du pyrazinecarboxamide. L'intermédiaire clé, le 6-carbamoyl-3,5-diméthylpyrazine-2-yl, est synthétisé par une série de réactions, notamment la nitration, la réduction et l'acylation. L'étape finale implique le couplage de cet intermédiaire avec un dérivé d'acide phénylcyclohexylacétique dans des conditions de réaction spécifiques pour obtenir AZD-7687 .

Méthodes de production industrielle

La production industrielle d'AZD-7687 suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réactions à rendement élevé, de techniques de purification efficaces et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

AZD-7687 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des cycles pyrazine et phényle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés dans les réactions de substitution.

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines .

Applications De Recherche Scientifique

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la DGAT1 et ses effets sur le métabolisme des lipides.

Biologie : Étudié pour son rôle dans la modulation de la biosynthèse et du stockage des lipides dans les cellules.

Médecine : Exploré en tant qu'agent thérapeutique pour le traitement des troubles métaboliques tels que le diabète de type 2 et l'obésité.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant les voies métaboliques .

Mécanisme d'action

AZD-7687 exerce ses effets en inhibant l'activité de la diacylglycérol O-acyltransférase 1 (DGAT1), une enzyme responsable de l'étape finale de la synthèse des triglycérides. En inhibant la DGAT1, AZD-7687 réduit la formation de triglycérides, ce qui entraîne une diminution de l'accumulation de lipides dans les tissus. Ce mécanisme est particulièrement bénéfique dans des conditions telles que l'obésité et le diabète de type 2, où le métabolisme des lipides est dysrégulé .

Comparaison Avec Des Composés Similaires

Composés similaires

T863 : Un autre inhibiteur de la DGAT1 présentant une activité inhibitrice similaire.

A922500 : Un inhibiteur puissant et sélectif de la DGAT1 utilisé dans la recherche métabolique.

PF-04620110 : Un inhibiteur de la DGAT1 avec des applications dans l'étude du métabolisme des lipides

Unicité d'AZD-7687

AZD-7687 est unique en raison de sa grande sélectivité et de sa puissance pour l'inhibition de la DGAT1. Il a été démontré qu'il réduisait efficacement les taux de triglycérides postprandiaux et qu'il améliorait la sensibilité à l'insuline dans les modèles précliniques. De plus, sa biodisponibilité orale et son profil pharmacocinétique favorable en font un candidat prometteur pour le développement thérapeutique .

Propriétés

IUPAC Name |

2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-12-19(24-20(21(22)27)13(2)23-12)17-9-7-16(8-10-17)15-5-3-14(4-6-15)11-18(25)26/h7-10,14-15H,3-6,11H2,1-2H3,(H2,22,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFNPRHZMOGREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655297 | |

| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166827-44-6 | |

| Record name | AZD-7687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166827446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7687 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1166827-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-7687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QTJ9P2NYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B605708.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)

![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)